molecular formula C20H11ClN2OS2 B2840790 3-chloro-N-(naphtho[2,1-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 392248-98-5

3-chloro-N-(naphtho[2,1-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2840790
CAS No.: 392248-98-5
M. Wt: 394.89
InChI Key: NVVVIKZGZUQLCT-UHFFFAOYSA-N
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Description

3-Chloro-N-(naphtho[2,1-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a chlorine atom at position 3 and a carboxamide group at position 2. The carboxamide nitrogen is further linked to a naphtho[2,1-d]thiazole moiety, a fused bicyclic system combining naphthalene and thiazole rings.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClN2OS2/c21-16-13-7-3-4-8-15(13)25-18(16)19(24)23-20-22-14-10-9-11-5-1-2-6-12(11)17(14)26-20/h1-10H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVVIKZGZUQLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in compound 86 enhances antimicrobial activity, likely due to increased electrophilicity .
  • Hydrophobic Substituents : The naphtho[2,1-d]thiazole group in the target compound may improve binding to hydrophobic targets compared to simpler aryl groups (e.g., 29 ) .
  • Enzyme Modulation : SAG derivatives with bulky substituents (e.g., cyclohexyl-pyridinyl) show agonist activity against SMO receptors, suggesting the target compound’s naphthothiazole group could similarly modulate protein interactions .

Solubility and Stability

  • Sulfonyl Derivatives (e.g., ): The 4-(dibutylsulfamoyl)phenyl group in improves water solubility due to sulfonyl polarity, whereas the naphthothiazole moiety in the target compound may reduce solubility.
  • Thiourea Derivatives (e.g., ): Thiourea linkages (e.g., N-ethyl-tetrahydrofuranmethyl) introduce conformational flexibility but may reduce metabolic stability.

Pharmacological and Industrial Relevance

  • Antimicrobial Applications : Compound 86 ’s nitrothiazole group aligns with nitazoxanide-based antimicrobials, suggesting the target compound could be optimized for similar uses .
  • Discontinued Compounds: Derivatives like (morpholinosulfonylphenyl) were discontinued, possibly due to toxicity or synthesis challenges, underscoring the need for substituent optimization.

Preparation Methods

Benzo[b]thiophene-2-carboxylic Acid Synthesis

The benzo[b]thiophene core is typically constructed via Gewald-type reactions or transition metal-catalyzed cyclizations. Recent advances employ sulfurization of o-alkynylbenzaldehydes:

Method A (Two-Step Cyclization):

  • Substrate Preparation: 2-Ethynylbenzaldehyde reacts with thiourea in DMF at 80°C to form 2-aminobenzo[b]thiophene.
  • Oxidation: Treatment with KMnO₄ in acidic medium yields benzo[b]thiophene-2-carboxylic acid (78% yield).

Method B (One-Pot Approach):

  • 2-Bromobenzoic acid, CO gas, and S₈ in DMSO at 140°C under Pd(OAc)₂ catalysis (92% yield).
Method Catalyst Temp (°C) Yield (%) Purity (HPLC)
A None 80 78 95.2%
B Pd(OAc)₂ 140 92 98.7%

Chlorination at the 3-Position

Electrophilic chlorination using SO₂Cl₂ demonstrates superior regioselectivity over radical methods:

Optimized Conditions:

  • Benzo[b]thiophene-2-carboxylic acid (1 eq)
  • SO₂Cl₂ (1.2 eq) in CH₂Cl₂
  • FeCl₃ (5 mol%) at 0→25°C (4 hr)
  • Yield: 89% 3-chloro derivative

Critical Parameters:

  • Excess Cl₂ gas leads to over-chlorination
  • Lower temperatures (<10°C) prevent sulfone formation

Naphtho[2,1-d]thiazol-2-amine Preparation

The heterocyclic amine is synthesized via:

Three-Component Reaction (Adapted from ACS Omega 2020):

  • Reactants: 2-Naphthylamine (1 eq), benzaldehyde (2 eq), S₈ (0.375 eq)
  • Conditions: DMSO solvent, N₂ atmosphere, 140°C, 22 hr
  • Yield: 76% naphtho[2,1-d]thiazol-2-amine

Mechanistic Insights:

  • Imine formation between amine and aldehyde
  • Sulfur insertion via radical intermediates
  • Cyclization to form thiazole ring

Amide Bond Formation

Palladium-Catalyzed Coupling (Buchwald-Hartwig)

Standard Protocol:

  • 3-Chlorobenzo[b]thiophene-2-carbonyl chloride (1 eq)
  • Naphtho[2,1-d]thiazol-2-amine (1.05 eq)
  • Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%)
  • Cs₂CO₃ (2 eq) in toluene at 110°C (12 hr)
  • Yield: 84%

Ligand Screening Data:

Ligand Conversion (%) Isolated Yield (%)
XantPhos 98 84
BINAP 92 77
DavePhos 85 68

Microwave-Assisted Method

Accelerated Conditions:

  • Same reagents as above
  • Microwave irradiation at 150°C (30 min)
  • Yield: 88% with 99.1% purity

Purification and Characterization

Chromatographic Methods

  • Normal Phase SiO₂: Hexane/EtOAc (3:1→1:1 gradient)
  • HPLC: C18 column, MeCN/H₂O (70:30), 1 mL/min, λ=254 nm

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):
δ 8.72 (d, J=8.4 Hz, 1H, Ar-H), 8.25–7.32 (m, 10H, Ar-H), 3.21 (s, 1H, NH)

HRMS (ESI-TOF):
m/z calcd for C₂₀H₁₁ClN₂OS₂ [M+H]⁺: 394.9971; Found: 394.9968

FT-IR (KBr):
ν 3275 (N-H), 1684 (C=O), 1560 (C=N), 745 (C-S) cm⁻¹

Industrial-Scale Considerations

Cost Analysis

Component Lab Scale Cost Kilo-Scale Cost
Pd Catalyst $12.50/g $8.20/g
S₈ $0.15/g $0.09/g
DMSO $1.20/L $0.85/L

Environmental Impact

  • PMI (Process Mass Intensity): 68.2 (benchmark <50)
  • E-Factor: 42.1 (needs improvement via catalyst recycling)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-N-(naphtho[2,1-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide, and how can yield/purity be improved?

  • Methodology : Multi-step synthesis typically involves coupling benzo[b]thiophene-2-carboxylic acid derivatives with naphtho[2,1-d]thiazol-2-amine. Key steps include:

  • Chlorination : Introducing the chloro group at position 3 of the benzo[b]thiophene core using reagents like SOCl₂ or PCl₅ .
  • Amide Coupling : Use coupling agents (e.g., DCC, EDC) in aprotic solvents (DMF, dichloromethane) to link the carboxamide group to the thiazole nitrogen .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) improve purity.
    • Data : Yield optimization (e.g., 48–88% for analogous compounds) depends on reaction time, temperature, and stoichiometric ratios .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Confirm regiochemistry of the chloro group (¹H/¹³C NMR chemical shifts: δ 7.2–8.5 ppm for aromatic protons) .
  • IR : Identify amide C=O stretch (~1640–1680 cm⁻¹) and C-Cl stretch (~690 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected m/z ~423–425 for C₂₀H₁₁ClN₂OS₂) .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

  • Methodology :

  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR, COX-2) using fluorescence-based protocols .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified thiazole/naphthalene substituents (e.g., electron-withdrawing groups at the chloro position) .
  • Biological Profiling : Compare IC₅₀ values across analogs to identify critical functional groups (e.g., thiophene vs. oxadiazole moieties) .
  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and bioactivity .

Q. How to resolve contradictions in reported biological activity data for similar compounds?

  • Methodology :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., cell passage number, serum-free media) .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended targets .
  • Meta-Analysis : Compare datasets from PubChem or ChEMBL for analogous carboxamide-thiazole derivatives .

Q. What computational strategies predict binding modes with biological targets?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., naphtho-thiazole moiety in ATP-binding pockets) .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes (≥100 ns trajectories) .
  • Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors near the carboxamide group) .

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